molecular formula C17H12BrF3N2S B2625483 5-(4-bromophenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226431-72-6

5-(4-bromophenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2625483
CAS No.: 1226431-72-6
M. Wt: 413.26
InChI Key: MBOWZLLYGABZSO-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, a methylthio group, and a trifluoromethylphenyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine and an aldehyde under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid in the presence of a palladium catalyst.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

5-(4-bromophenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole: Similar structure with a chlorine atom instead of a bromine atom.

    5-(4-bromophenyl)-2-(methylthio)-1-(3-(methyl)phenyl)-1H-imidazole: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

5-(4-bromophenyl)-2-(methylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is unique due to the presence of both bromine and trifluoromethyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

5-(4-bromophenyl)-2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrF3N2S/c1-24-16-22-10-15(11-5-7-13(18)8-6-11)23(16)14-4-2-3-12(9-14)17(19,20)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOWZLLYGABZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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